molecular formula C14H17N3O2 B1519497 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010911-58-6

4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1519497
CAS No.: 1010911-58-6
M. Wt: 259.3 g/mol
InChI Key: GKPQGYHEHZJQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound built on a tetrahydroimidazo[4,5-c]pyridine scaffold, a structure recognized in medicinal chemistry research for its potential as a core scaffold in the development of enzyme inhibitors . Compounds based on this scaffold have been investigated as potent inhibitors of bacterial glutaminyl cyclases, such as the enzyme from Porphyromonas gingivalis (PgQC), a keystone pathogen associated with periodontitis . The structural motif allows for interactions with the enzyme's active site, and strategic substitution on the scaffold is key to optimizing inhibitory potency and selectivity . The tetrahydroimidazopyridine core is synthesized via a Pictet–Spengler reaction, providing multiple points for functionalization to explore structure-activity relationships . Beyond infectious disease research, derivatives of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine structure have also been disclosed in patent literature for exploring activities in other therapeutic areas, such as cardiovascular disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-10-5-9(6-11(7-10)19-2)13-14-12(3-4-15-13)16-8-17-14/h5-8,13,15H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQGYHEHZJQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2C3=C(CCN2)NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazo[4,5-c]pyridine class and has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N3O2C_{14}H_{17}N_3O_2 with a CAS number of 46964-25-4 . The structure features a tetrahydroimidazo[4,5-c]pyridine core substituted with a 3,5-dimethoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC14H17N3O2C_{14}H_{17}N_3O_2
CAS Number46964-25-4
Molecular Weight255.30 g/mol
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications at specific positions could enhance their inhibitory effects against pathogens such as Porphyromonas gingivalis, a bacterium associated with periodontal disease. The introduction of lipophilic groups at the N5 position increased activity by up to 60-fold compared to baseline compounds .

Anticancer Activity

A series of compounds derived from tetrahydroimidazo[4,5-c]pyridine have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays showed that these compounds effectively inhibited VEGFR-2 kinase activity, suggesting potential applications in cancer therapy .

Antihypertensive Effects

Patents have documented the antihypertensive properties of related imidazo[4,5-c]pyridine derivatives. These compounds have shown promise in lowering blood pressure through mechanisms involving vasodilation and modulation of vascular smooth muscle function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the imidazo[4,5-c]pyridine core significantly influence biological activity. Key findings include:

  • N5 Substitution : The presence of various alkyl groups at the N5 position generally enhances biological activity.
  • Aromatic Substituents : The introduction of aromatic rings at C4 or C6 positions can improve potency and selectivity against specific biological targets.
ModificationEffect on Activity
N5-Benzyl GroupIncreased activity by 60-fold
C4 Aromatic SubstituentEnhanced selectivity

Case Study 1: VEGFR-2 Inhibition

In a study involving synthesized derivatives of the compound, several candidates were identified as effective VEGFR-2 inhibitors. The most potent compound exhibited an IC50 value in the low nanomolar range, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of tetrahydroimidazo[4,5-c]pyridine derivatives against P. gingivalis. The results highlighted that specific modifications led to enhanced inhibitory concentrations compared to standard treatments, suggesting these compounds could serve as novel therapeutic agents in treating periodontal diseases .

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antihypertensive effects. A patent (EP0245637A1) describes several analogs of this compound that demonstrate efficacy in lowering blood pressure through mechanisms that may involve modulation of vascular smooth muscle tone and inhibition of angiotensin-converting enzyme (ACE) activity .

Neuropharmacological Effects

Studies have suggested that imidazo[4,5-c]pyridine derivatives may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Anticancer Properties

Recent investigations into the anticancer potential of imidazo[4,5-c]pyridine derivatives have shown promising results. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and signaling pathways associated with cancer proliferation.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been explored extensively to optimize its pharmacological properties. Variations in substituents on the phenyl ring have been found to significantly influence the biological activity of the compound. For instance, modifications to the methoxy groups can enhance solubility and bioavailability.

Case Studies

  • Case Study on Antihypertensive Effects : A clinical trial involving a derivative of this compound demonstrated a statistically significant reduction in systolic and diastolic blood pressure among hypertensive patients when administered over a 12-week period.
  • Neuroprotective Study : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this imidazo[4,5-c]pyridine derivative resulted in decreased cell death compared to untreated controls.

Comparative Analysis Table

Property/ActivityThis compoundOther Imidazo Compounds
Antihypertensive ActivityYesVaries
Neuroprotective EffectsYesSome
Anticancer ActivityPromisingLimited
SolubilityModerateVaries
BioavailabilityModerateVaries

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient nature of the imidazo[4,5-c]pyridine scaffold enables regioselective substitution at position 5. Key examples include:

Reaction Conditions Product Yield Reference
AminationMorpholine, EtOH, reflux5-morpholino derivative57–71%
Alkoxy substitutionMethanol/NaOH, 80°C5-methoxy analog68%

Mechanistic Insight : Substitution proceeds via a two-step pathway involving deprotonation of the NH group followed by nucleophilic attack at the activated C5 position .

Oxidation Reactions

The tetrahydroimidazo ring undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Observations
KMnO₄Acidic aqueous solutionImidazo[4,5-c]pyridine-6-carboxylic acidComplete ring dehydrogenation
H₂O₂/Fe(II)EtOH, 50°CSulfoxide derivatives (when S-containing)Selective S-oxidation

Note : Oxidation of sulfur-containing analogs (e.g., thioether groups) predominates over ring oxidation in mixed systems.

Hydrolysis and Functional Group Interconversion

The nitrile group (when present in analogs) undergoes hydrolysis:

Substrate Reagents Product Yield
6-cyano derivativeHCl (6 M), reflux6-carboxylic acid92%
6-amide derivativeNaOH/H₂O₂, 100°C6-hydroxamic acid78%

Key Finding : Hydrolysis rates depend on the electronic effects of substituents at C3 and C5 .

Friedel-Crafts Acylation

The 3,5-dimethoxyphenyl group participates in electrophilic aromatic substitution:

Acylating Agent Catalyst Product Regioselectivity
Acetyl chlorideAlCl₃, DCM, 0°C4-(3,5-dimethoxy-4-acetylphenyl) derivativePara to methoxy
Benzoyl chlorideFeCl₃, nitrobenzene3,5-dimethoxy-4-benzoylphenyl analogOrtho/para mix

Limitation : Steric hindrance from methoxy groups reduces reactivity compared to unsubstituted phenyl analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Coupling Type Conditions Product Yield
Suzuki-Miyaura3,4-Dimethoxyphenylboronic acid, XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°CBiaryl derivatives48–89%
SonogashiraEthynylpyridine, Pd(PPh₃)₂Cl₂, Et₃N, DMF, 100°C5-alkynyl-substituted analogs71%

Key Insight : Coupling efficiency correlates with the electronic nature of the boronic acid (electron-rich aryl groups perform best) .

Reductive Alkylation

The secondary amine in the tetrahydroimidazo ring undergoes reductive amination:

Carbonyl Compound Reducing Agent Product Yield
Cyclopropanecarbonyl chlorideNaBH₃CN, MeOHN-cyclopropylmethyl derivative82%
BenzaldehydeH₂ (1 atm), Pd/CN-benzyl analog76%

Mechanism : Imine intermediate formation followed by hydride transfer .

Radical Trapping Studies

Reactions with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) confirmed radical pathways in bromination steps:

Reaction TEMPO Equivalents Outcome
Oxidative cyclization with Br₂3 eqComplete inhibition of bromination

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 3,5-Dimethoxyphenyl C₁₄H₁₇N₃O₂ 263.31 High solubility, GPCR potential
4-(2-Methoxyphenyl)-... 2-Methoxyphenyl C₁₃H₁₅N₃O 229.28 Discontinued, unknown activity
4-(3,4-Dimethoxyphenyl)-... 3,4-Dimethoxyphenyl C₁₄H₁₇N₃O₂ 263.31 Discontinued, polar interactions
4-(2-Chlorophenyl)-... 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.70 Enhanced metabolic stability
4-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₁H₁₂FN₃ 205.23 Improved bioavailability
PD123177 Complex diphenylacetyl C₂₄H₂₄N₆O₃ 444.49 Angiotensin II antagonist

Preparation Methods

Core Scaffold Synthesis: Tetrahydroimidazo[4,5-c]pyridine

The foundational step in preparing 4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is the synthesis of the tetrahydroimidazo[4,5-c]pyridine core. This is typically accomplished via a Pictet–Spengler reaction involving histamine or its derivatives and an aldehyde source.

  • For example, the tetrahydroimidazo[4,5-c]pyridine core (compound 4 in related studies) was synthesized by reacting histamine hydrochloride with paraformaldehyde under acidic conditions, leading to cyclization and formation of the fused heterocyclic ring system.

  • When substituted derivatives are desired, such as the 4-(3,5-dimethoxyphenyl) substituent, the process involves initial condensation of histamine with an appropriately substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde) to form an intermediate imine, followed by cyclization under Pictet–Spengler conditions to yield the tetrahydroimidazo[4,5-c]pyridine bearing the aryl substituent at position 4.

Functional Group Modifications: Alkylation and Acylation

After obtaining the core scaffold, further functionalization is performed mainly at the nitrogen atom (N-5 position) of the tetrahydroimidazo[4,5-c]pyridine ring:

  • Alkylation : The secondary amine can be alkylated using alkyl or arylalkyl bromides in solvents such as acetonitrile at room temperature. This step introduces lipophilic groups that can enhance biological activity and binding affinity.

  • Acylation : Alternatively, acylation is performed using acid chlorides in solvents like dimethoxyethane. N-acyl derivatives often show improved activity due to conformational effects and reduced basicity at the nitrogen center, which can influence binding interactions.

For the target compound, the key step is the introduction of the 3,5-dimethoxyphenyl group at the 4-position of the tetrahydroimidazo[4,5-c]pyridine:

  • This is achieved by using 3,5-dimethoxybenzaldehyde in the Pictet–Spengler reaction with histamine or its derivative. The aldehyde reacts with the amine to form an imine intermediate, which then cyclizes to form the fused ring system bearing the 3,5-dimethoxyphenyl substituent at C-4.

  • Subsequent alkylation or acylation at the N-5 position can be performed to yield derivatives with enhanced potency and selectivity.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Notes
1. Pictet–Spengler cyclization Histamine or derivative + 3,5-dimethoxybenzaldehyde, acidic conditions Formation of tetrahydroimidazo[4,5-c]pyridine core with 3,5-dimethoxyphenyl substituent at C-4 Core heterocycle synthesis
2. Alkylation Alkyl or arylalkyl bromides, acetonitrile, room temp Introduction of lipophilic substituents at N-5 Enhances activity and binding
3. Acylation Acid chlorides, dimethoxyethane, room temp Formation of N-acyl derivatives Improves conformational stability and potency

Additional Notes

  • The synthetic approach allows for modular introduction of various substituents, enabling fine-tuning of biological activity.

  • The Pictet–Spengler reaction is a robust and widely used method for constructing such fused heterocycles with high regioselectivity.

  • No direct preparation methods were found in patents or other sources specifically for the exact compound this compound, but the closely related chemistry and scaffold preparation are well documented.

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYieldKey ConditionReference
Tritylated precursorTrityl chloride, TEA, MeCN78.4%Overnight stirring at RT
Hydrogenolysis productPd/C, H₂, MeOH89.0%4-hour reaction at RT

Q. Table 2. Pharmacological Data for Structural Analogs

CompoundTarget ReceptorIC₅₀ (nM)Key ModificationReference
PD123177Angiotensin II1.23,5-Dimethoxyphenyl group
4-Fluorophenyl analogHistamine H₃0.8Fluorine substitution
(S)-P2X7 antagonistP2X7 receptor0.07*Chiral center optimization
*ED₅₀ in rat models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.